Precise Linker Length (PEG3) vs. PEG2 and PEG4 Analogs: Impact on PROTAC Ternary Complex Geometry
m-PEG3-SH contains exactly three ethylene glycol repeat units, corresponding to a chain length of approximately 1.2 nm, which places it in the optimal range for PROTAC linker design where 3–5 ethylene glycol subunits have been empirically identified as producing the most effective degradation profiles [1]. In comparative PROTAC linker studies, compounds bearing 3–5 ethylene glycol subunits with VHL ligands yielded PROTACs with IC₅₀ values in the 50–70 μM range in competitive HTRF assays, whereas subsequent optimization of linker length, rigidity, and attachment points yielded PROTACs with IC₅₀ values of 1–5 μM [1]. While these IC₅₀ values reflect full PROTAC molecule performance rather than linker activity in isolation, they underscore that linker length (3 vs. 4 vs. 5 EG units) directly modulates degradation efficiency and serves as a critical optimization parameter [2][3]. The PEG3 length of m-PEG3-SH offers a balance between the minimal spacing of PEG2 (shorter, may restrict conformational flexibility) and the extended reach of PEG4 (longer, may reduce cellular permeability or introduce unnecessary conformational entropy) .
| Evidence Dimension | PEG chain length and number of ethylene glycol repeat units |
|---|---|
| Target Compound Data | 3 ethylene glycol units (n=3); chain length ~1.2 nm; molecular weight 180.27 g/mol [4] |
| Comparator Or Baseline | m-PEG2-SH: 2 EG units (n=2), chain length ~0.8–0.9 nm, MW ~136 g/mol; m-PEG4-SH: 4 EG units (n=4), chain length ~1.5–1.6 nm, MW ~224 g/mol |
| Quantified Difference | Difference of 1 EG unit corresponds to ~3.5–4 Å change in extended chain length; each additional EG unit adds ~44 g/mol |
| Conditions | Linker length optimization in PROTAC design; 3–5 EG subunits identified as optimal range for VHL-based PROTACs [1] |
Why This Matters
Procurement of m-PEG3-SH versus m-PEG2-SH or m-PEG4-SH directly affects the spatial distance between E3 ligase and target protein ligands in PROTAC assemblies, a parameter that can alter degradation efficiency by an order of magnitude.
- [1] ACS Fall 2025 Meeting. PROTAC Linker Optimization: Compounds bearing 3-5 ethylene glycol subunits and VHL ligands resulted in PROTACs with IC50 varying between 50-70 μM; subsequent optimization yielded 1-5 μM. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation: Linker length as a conformational tuner. 2025. View Source
- [3] SINOPEG. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? 2026. View Source
- [4] 良林科研服务平台. m-PEG3-SH的化学结构与性质: PEG₃ chain length ~1.2 nm. View Source
